1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one 1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 2196530-92-2
VCID: VC4785315
InChI: InChI=1S/C17H20N2O2/c1-2-16(20)18-10-7-14(8-11-18)17(21)19-12-9-13-5-3-4-6-15(13)19/h2-6,14H,1,7-12H2
SMILES: C=CC(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32
Molecular Formula: C17H20N2O2
Molecular Weight: 284.359

1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

CAS No.: 2196530-92-2

Cat. No.: VC4785315

Molecular Formula: C17H20N2O2

Molecular Weight: 284.359

* For research use only. Not for human or veterinary use.

1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one - 2196530-92-2

Specification

CAS No. 2196530-92-2
Molecular Formula C17H20N2O2
Molecular Weight 284.359
IUPAC Name 1-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C17H20N2O2/c1-2-16(20)18-10-7-14(8-11-18)17(21)19-12-9-13-5-3-4-6-15(13)19/h2-6,14H,1,7-12H2
Standard InChI Key NUXHGVUZUYPIPI-UHFFFAOYSA-N
SMILES C=CC(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32

Introduction

1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that combines structural features of indole derivatives and piperidine rings. Its structure suggests potential utility in pharmacological and chemical applications due to its hybridized molecular framework.

Molecular Formula

The molecular formula is C16H20N2O2C_{16}H_{20}N_2O_2, indicating a moderately complex structure with nitrogen and oxygen functional groups.

Key Identifiers

  • IUPAC Name: 1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one.

  • SMILES Notation: C=CC(=O)N1CCC(CC1)C(=O)N2Cc3ccccc3C2.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Indole-Piperidine Intermediate: A reaction between a piperidine derivative and an indole precursor.

  • Enone Addition: Introduction of the prop-2-en-1-one group via condensation reactions.

Pharmacological Potential

The compound's hybrid structure suggests potential as:

  • CNS Agents: The indole moiety is often associated with serotonin receptor activity.

  • Anti-inflammatory Agents: The enone group could contribute to Michael acceptor reactivity, targeting inflammation pathways.

Chemical Applications

Its functional groups make it a candidate for further derivatization in medicinal chemistry or as an intermediate in complex organic syntheses.

Stability Concerns

The enone group may be prone to nucleophilic attack, potentially limiting the compound's stability under physiological conditions.

Optimization for Drug Development

Further studies are needed to enhance its bioavailability, specificity, and safety profile for therapeutic use.

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